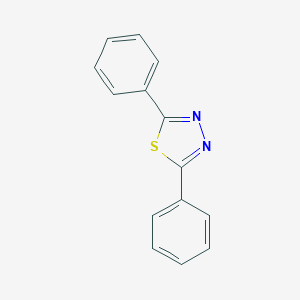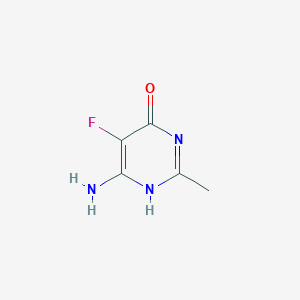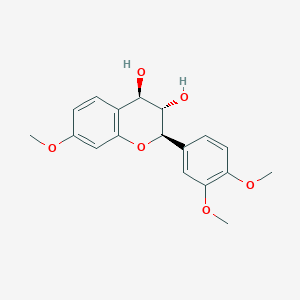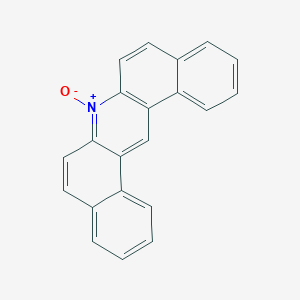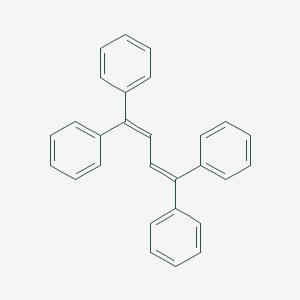
1,1,4,4-Tetraphenyl-1,3-butadiene
Übersicht
Beschreibung
1,1,4,4-Tetraphenyl-1,3-butadiene (TPB) is an organic chemical compound used as an electroluminescent dye . It glows blue with an emission spectrum peak wavelength at 430 nm, which makes it useful as a wavelength shifter . It is also used for scintillation .
Molecular Structure Analysis
TPB is a conjugated diene characterized by alternating single and double bonds, which, along with its phenyl rings, imparts stability to its structure . The grown crystal of TPB is found to crystallize in a monoclinic structure with P2 1 space group .Physical And Chemical Properties Analysis
TPB is a white to slightly yellow needle-like crystal . It has a melting point of 207-209 °C . The refractive index of the TPB crystal is revealed to be 1.615 . It exhibits a broad intense peak at 439 nm in the photoluminescence spectrum .Wissenschaftliche Forschungsanwendungen
Organic Scintillation Crystal
TPB organic scintillation single crystal was grown by solution growth technique . The grown crystal is found to crystallize in monoclinic structure with P2 1 space group . This crystal is used in the detection of low level high-energy neutron which is of foremost importance for nuclear nonproliferation and for monitoring special nuclear materials .
Fast Neutron Detection
Organic scintillators like TPB detect the fast neutrons due to their high content of hydrogen which allows neutron detection via proton recoils . This property is greatly suggestive of the existence of fissile material such as uranium and plutonium .
Homeland Security
The applications of scintillation detectors, which include TPB, are vast and one of them is in Homeland Security . These detectors help in the detection and monitoring of radioactive materials .
Oil-Well Logging
TPB is also used in oil-well logging . The scintillation detectors help in the detection of natural gamma radiation or neutron-induced gamma radiation, providing valuable information about the formations around the borehole .
Nuclear Medicine
In the field of nuclear medicine, TPB plays a crucial role . The scintillation detectors are used in various imaging techniques like PET and SPECT scans .
Astrophysics and Particle Physics
TPB is used in astrophysics and particle physics . The scintillation detectors help in the detection and measurement of cosmic rays and other high-energy particles .
Wavelength Shifter
TPB is used as a wavelength shifter . It helps in shifting the wavelength of light to a region where the photodetector is more sensitive .
Electroluminescent Dye
TPB is used as an electroluminescent dye, which glows blue . It is used in the preparation of single-layer organic electroluminescent thin-film devices .
Wirkmechanismus
- TPB is primarily used as a wavelength shifter in organic scintillators . Scintillators convert incident energy from ionizing radiation into luminescence.
- Its main role is to enhance the detection of high-energy neutrons, which is crucial for nuclear nonproliferation and monitoring special nuclear materials like uranium and plutonium .
- In the solid state, TPB retains its emissive properties, making it suitable for blue-emitting devices .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Safety and Hazards
Eigenschaften
IUPAC Name |
1,4,4-triphenylbuta-1,3-dienylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCLIOISYBHYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061701 | |
| Record name | Benzene, 1,1',1'',1'''-(1,3-butadiene-1,4-diylidene)tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white fibers; [Alfa Aesar MSDS] | |
| Record name | 1,1,4,4-Tetraphenylbutadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9816 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,1,4,4-Tetraphenyl-1,3-butadiene | |
CAS RN |
1450-63-1 | |
| Record name | 1,1′,1′′,1′′′-(1,3-Butadiene-1,4-diylidene)tetrakis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,4,4-Tetraphenyl-1,3-butadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1450-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1'',1'''-(1,3-butadiene-1,4-diylidene)tetrakis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1',1'',1'''-(1,3-butadiene-1,4-diylidene)tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,4,4-tetraphenylbuta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,4,4-Tetraphenyl-1,3-butadiene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9DS4FWS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of TPB?
A1: The molecular formula of TPB is C28H22. Its molecular weight is 358.48 g/mol.
Q2: What spectroscopic data is available for TPB?
A2: TPB has been characterized using various spectroscopic methods including UV-Vis, IR, Raman, and NMR (both 1H and 13C). [, , ] These techniques provide information on its electronic transitions, vibrational modes, and structural properties. For instance, studies revealed that the phenyl groups in TPB can arrange themselves around the butadiene skeleton in two stable conformers, one with inversion (Ci) and another with two-fold (C2) symmetry. These different conformations lead to distinct Raman spectra and selection rules. []
Q3: What are the known polymorphs of TPB and how do they differ?
A4: TPB exhibits polymorphism, with at least four known polymorphs (α, β, γ, and δ) and one solvate form. These polymorphs differ in their molecular packing and the arrangement of Ci and C2 conformers within the crystal lattice, leading to distinct physical properties. The relative thermal stability and occurrence of these polymorphs have been investigated. [, ]
Q4: What are the primary applications of TPB?
A4: TPB is mainly known for its applications in:
- Scintillation Detectors: TPB is used as a wavelength shifter in liquid noble gas-based particle detectors, converting UV scintillation light to the visible region for easier detection. [, , , ]
- Organic Light-Emitting Devices (OLEDs): TPB is employed as a blue-emitting dopant in OLEDs due to its efficient blue luminescence. [, , , , , ]
Q5: How is TPB applied in scintillation detectors?
A6: TPB is commonly deposited on the inner surfaces of detector components, such as acrylic vessels, to act as a wavelength-shifting reflector. When energetic particles interact with the liquid argon target, they produce UV scintillation light. The TPB absorbs this UV light and re-emits it at a longer wavelength in the visible spectrum, which can then be detected by photomultiplier tubes. [, , ]
Q6: What challenges are associated with using TPB in scintillation detectors, and how are they addressed?
A7: One challenge is the potential background signal from alpha-induced scintillation in TPB itself. Studies have characterized the pulse shape and light yield of this scintillation at cryogenic temperatures to explore background mitigation strategies through pulse-shape discrimination. [] Another challenge is contamination of the detector materials with radon daughters, particularly Pb-210. Strict control measures during the manufacturing and handling of the acrylic vessel, where TPB is deposited, are crucial to minimize this contamination and achieve the required background levels for dark matter searches. []
Q7: How is TPB used in organic light-emitting devices (OLEDs)?
A8: In OLEDs, TPB is often doped into a polymer matrix, such as poly(N-vinylcarbazole) (PVK), to function as the emissive layer. When an electric current is applied, electrons and holes recombine in the TPB-doped layer, leading to blue light emission. The performance of these devices can be further improved by incorporating additional layers, such as hole-blocking or electron-transporting layers, to optimize charge carrier injection and recombination. [, , , , , ]
Q8: What are the advantages of using TPB in OLEDs?
A9: TPB offers several benefits as a blue emitter in OLEDs, including its high fluorescence quantum yield, relatively short fluorescence decay time, and ability to be easily processed from solution. [] These characteristics contribute to the development of efficient and bright blue OLEDs.
Q9: Have there been any computational studies on TPB?
A10: Yes, computational studies using methods like density functional theory (DFT) have been employed to investigate the electronic structure, optical properties, and vibrational modes of TPB. [, ] These studies provide valuable insights into the relationship between the molecular structure and properties of TPB and guide the development of novel TPB derivatives with tailored functionalities.
Q10: How do structural modifications of TPB affect its properties?
A11: Research has shown that substitutions on the TPB molecule can significantly alter its photophysical properties, including fluorescence quantum yield, decay time, absorption, and emission spectra, as well as solubility. [] For instance, bromination generally reduces both quantum yield and decay time due to heavy-atom quenching. Interestingly, the introduction of alkyl groups can also impact these parameters, with symmetrical substitutions leading to different outcomes compared to asymmetrical ones. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





